Synthetic Versatility: Sequential Functionalization Capabilities of 3,6-Dibromo-5-fluoro-1H-indazole
The presence of two bromine atoms at the 3- and 6-positions provides 3,6-Dibromo-5-fluoro-1H-indazole with two distinct, orthogonally reactive sites for sequential palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the controlled, stepwise introduction of diverse chemical groups onto the indazole core, a level of synthetic control not possible with mono-brominated analogs like 3-bromo-5-fluoro-1H-indazole (CAS 885519-08-4), which offer only a single functionalization site . The fluorine atom at the 5-position is inert to these conditions, serving as a stable electronic modulator .
| Evidence Dimension | Number of reactive sites for cross-coupling (Br atoms) |
|---|---|
| Target Compound Data | 2 (positions 3 and 6) |
| Comparator Or Baseline | 3-bromo-5-fluoro-1H-indazole (CAS 885519-08-4): 1 reactive site (position 3) |
| Quantified Difference | +1 reactive site, enabling sequential functionalization |
| Conditions | Standard Pd-catalyzed cross-coupling reaction conditions |
Why This Matters
For procurement, this compound is a superior choice when the synthetic route requires building molecular complexity through multiple, orthogonal C-C or C-N bond formations on the indazole ring.
